

Morin Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Morin hydrate

Cat. No.: B2884138

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CAS Number: 654055-01-3

This technical guide provides an in-depth overview of **Morin hydrate**, a naturally occurring flavonoid with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its material safety, experimental protocols, and mechanisms of action.

Material Safety and Handling

Morin hydrate, with the CAS number 654055-01-3, is a yellowish pigment that requires careful handling in a laboratory setting.[1] The Material Safety Data Sheet (MSDS) indicates that it is a skin and eye irritant and may cause respiratory irritation.[2][3][4] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling the compound.[5] It is incompatible with strong oxidizing agents, acids, and bases.[5] [6] For detailed safety information, please refer to the complete Material Safety Data Sheet.

Physicochemical Properties

Property	Value	Reference
CAS Number	654055-01-3	[2][4][7]
Molecular Formula	C ₁₅ H ₁₀ O ₇ · xH ₂ O	[8]
Molecular Weight	302.24 g/mol (anhydrous basis)	[8]
Appearance	Light yellow to brown powder/crystal	[9]
Melting Point	299-300 °C	[8]
Solubility	Soluble in methanol and alkaline aqueous solutions.	[3]

Therapeutic Applications and Mechanisms of Action

Morin hydrate has demonstrated a wide range of pharmacological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties.[6][10] It has been investigated for its therapeutic potential in various conditions, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders.[4][8]

The primary mechanisms of action of **Morin hydrate** involve the modulation of key signaling pathways. It is a known inhibitor of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[2][8][9] Furthermore, **Morin hydrate** has been shown to activate the cAMP-PKA-AMPK-SIRT1 signaling pathway, which is involved in the regulation of cellular metabolism and autophagy.[9]

Key Signaling Pathways Modulated by Morin Hydrate

- **NF-κB Signaling Pathway:** **Morin hydrate** inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[1][2][9]
- **MAPK Signaling Pathway:** **Morin hydrate** modulates the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.[2][8]

- cAMP-PKA-AMPK-SIRT1 Signaling Pathway: **Morin hydrate** activates this pathway, leading to the induction of autophagy and the reduction of inflammation.[9]

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activities of **Morin hydrate**.

In Vitro Anti-Inflammatory Activity Assay in RAW264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of **Morin hydrate** in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

1. Cell Culture and Treatment:

- RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then pre-treated with various concentrations of **Morin hydrate** for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

- After incubation, the cell culture supernatant is collected.
- The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
- The absorbance is measured at 540 nm using a microplate reader.

3. Measurement of Pro-inflammatory Cytokine Production:

- The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis of Signaling Proteins:

- To investigate the effect of **Morin hydrate** on signaling pathways, cell lysates are prepared.

- Protein concentrations are determined using a BCA protein assay kit.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF- κ B p65, I κ B α , JNK, ERK, and p38 MAPK).
- After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay:

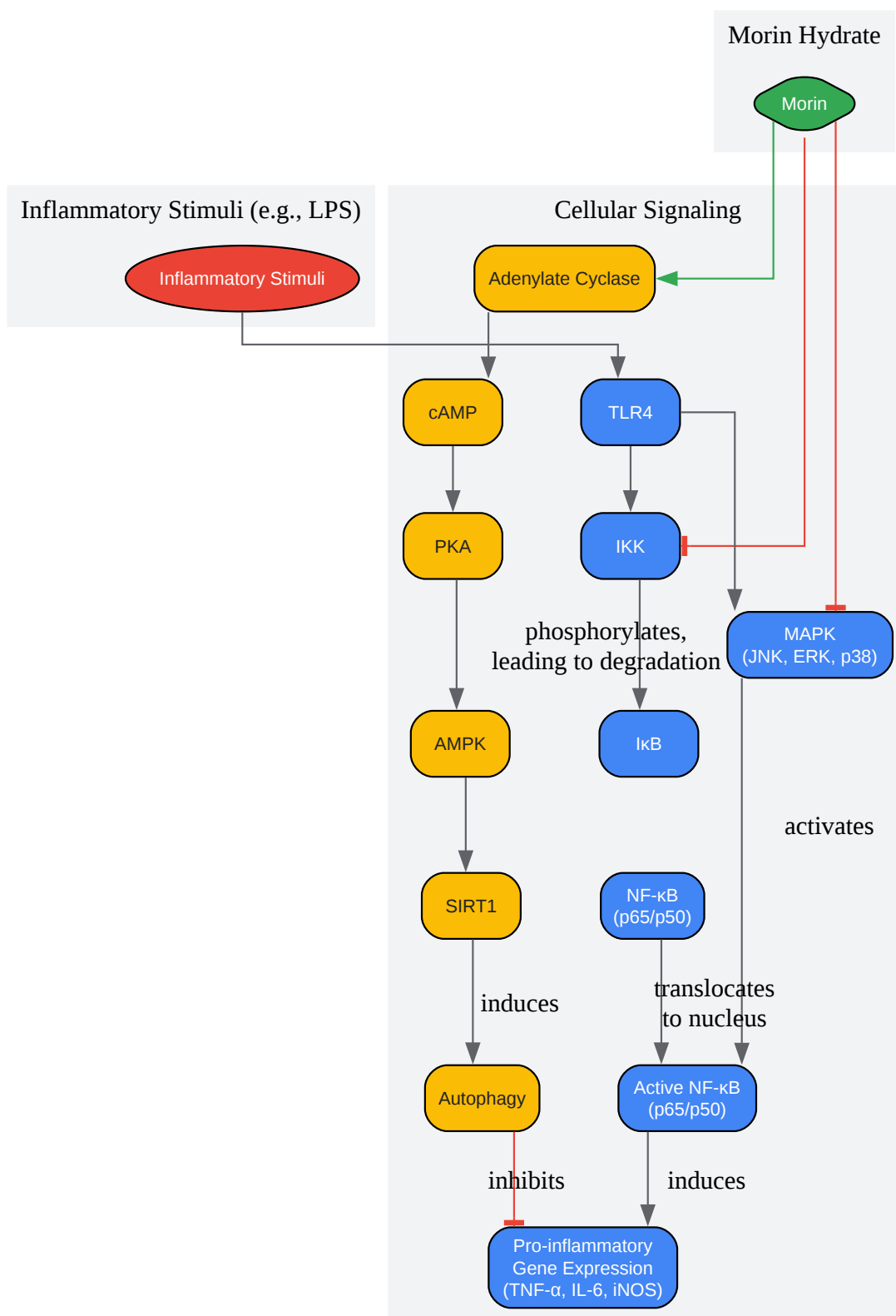
- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Different concentrations of **Morin hydrate** are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated.

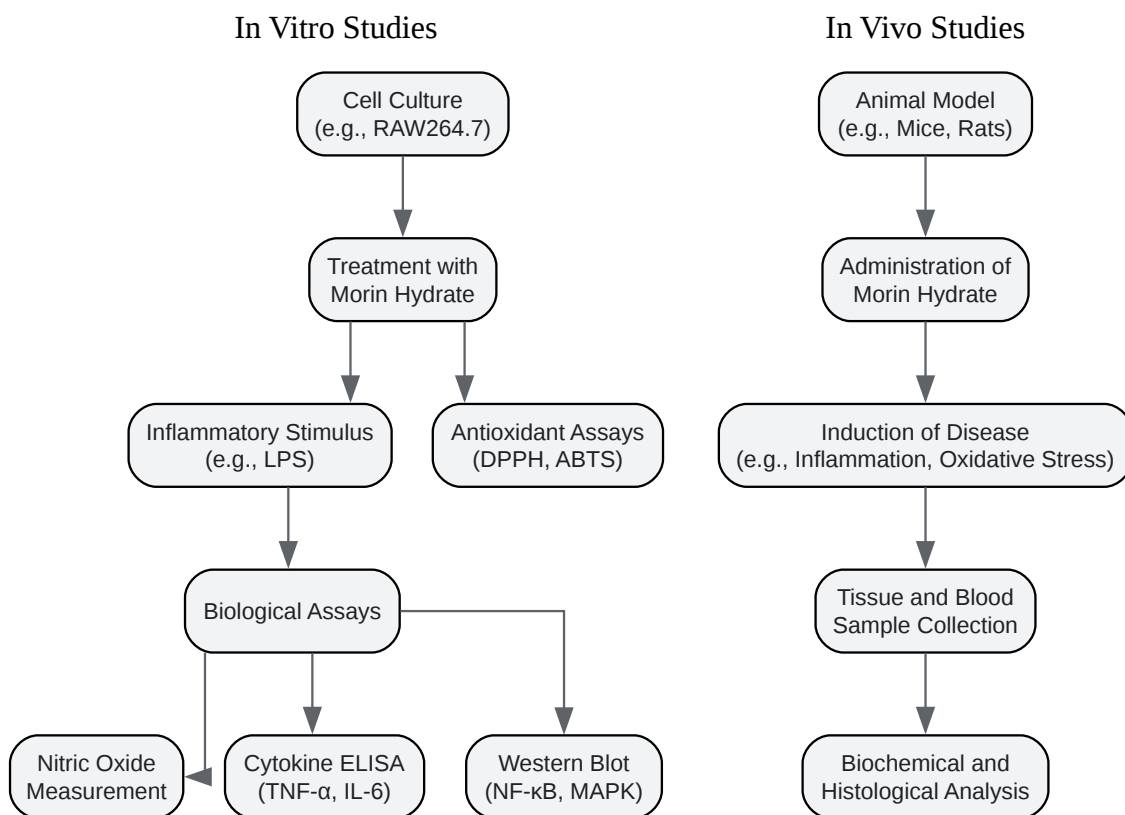
2. ABTS Radical Scavenging Assay:

- The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate.
- The ABTS radical solution is diluted with ethanol to a specific absorbance.
- Different concentrations of **Morin hydrate** are added to the ABTS radical solution.
- The absorbance is measured at 734 nm after a short incubation period.
- The percentage of ABTS radical scavenging activity is calculated.

Visualizations

Signaling Pathways





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- To cite this document: BenchChem. [Morin Hydrate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2884138#morin-hydrate-cas-number-and-material-safety-data-sheet-msds]

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